Dimethylenastron

Descripción general

Descripción

Dimethylenastron is a potent inhibitor of the mitotic kinesin Eg5, a motor protein essential for the proper separation of spindle poles during cell division.

Métodos De Preparación

Dimethylenastron can be synthesized using the Biginelli reaction, a one-pot three-component cyclocondensation involving a β-ketoester, an aldehyde, and urea or thiourea. The reaction is typically carried out under controlled microwave-assisted conditions, which significantly reduce the reaction time compared to conventional heating methods . The product can be purified through simple precipitation and filtration or column chromatography to achieve high purity .

Análisis De Reacciones Químicas

Biological Activity and Mechanism

Dimethylenastron exhibits significant biological activity by inhibiting the Eg5 kinesin motor protein. Studies have shown that it binds to the motor domain of Eg5, affecting its ATPase activity and leading to decreased ADP release rates, which is crucial for the motor function of kinesin . The compound has demonstrated cytotoxic effects against various cancer cell lines with IC50 values ranging from 200 nM to over 800 nM depending on the specific cell type .

Reaction Mechanisms

The interaction of this compound with Eg5 involves several key mechanisms:

-

Binding Affinity : this compound binds to a pocket near the ATP/ADP binding site of Eg5, which alters the conformational dynamics necessary for kinesin activity.

-

Inhibition of Mitosis : By inhibiting Eg5, this compound effectively disrupts bipolar spindle formation during mitosis, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

The following table summarizes key findings related to the biological activity of this compound:

| Cell Line | IC50 (nM) | Mechanism |

|---|---|---|

| HCT116 | 330 | Kinesin inhibition |

| BxPC3 | 743 | Induction of apoptosis |

| K562 | 881 | Suppression of migration |

| NCI-H1299 | 603 | Cell cycle arrest |

Quantum Chemical Calculations

Recent quantum chemistry calculations have provided insights into the reaction kinetics associated with this compound. These calculations help in understanding activation energies and reaction rates for various reactions involving this compound. The data derived from computational methods can assist in predicting reaction outcomes more accurately .

Activation Energies and Reaction Rates

The determination of barrier heights and enthalpies for reactions involving this compound is critical for understanding its reactivity profile. High-quality datasets from quantum chemistry can provide valuable information on how this compound interacts at a molecular level during chemical reactions.

Aplicaciones Científicas De Investigación

Inhibition of Pancreatic Cancer Cell Migration and Invasion

Dimethylenastron has been extensively studied for its effects on pancreatic cancer cells. Research indicates that treatment with this compound reduces the migratory and invasive capabilities of pancreatic cancer cell lines (e.g., PANC1) without significantly affecting their proliferation when treated for shorter durations (24 hours). However, prolonged exposure (72 hours) does inhibit proliferation .

Table 1: Effects of this compound on Pancreatic Cancer Cells

| Concentration (μmol/L) | Treatment Duration | Migration Inhibition | Proliferation Inhibition |

|---|---|---|---|

| 3 | 24 hours | Significant | None |

| 10 | 24 hours | Significant | None |

| 3 | 72 hours | Significant | Significant |

| 10 | 72 hours | Significant | Significant |

Glaucoma Filtration Surgery

In an experimental study involving chinchilla rabbits, this compound was administered subconjunctivally during glaucoma filtration surgery. The results indicated that this compound at a concentration of 1.0 μmol led to milder conjunctival scarring compared to controls, although it did not significantly prolong bleb survival . Histological analysis showed reduced fibrotic reactions in treated groups.

Table 2: Effects of this compound in Glaucoma Surgery

| Treatment Group | Concentration (μmol) | Bleb Survival Improvement | Fibrotic Reaction Severity |

|---|---|---|---|

| Control | N/A | - | High |

| DMSO | N/A | - | Moderate |

| This compound | 1.0 | Mild | Low |

| This compound | 3.0 | No significant change | Moderate |

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent in cancer treatment by inhibiting cell migration and invasion while also showing promise in reducing scarring in ocular surgeries. Future research should focus on:

- Long-term efficacy : Investigating the long-term effects and potential resistance mechanisms in cancer cells.

- Combination therapies : Exploring synergistic effects with other chemotherapeutic agents.

- Clinical trials : Conducting clinical trials to assess safety and efficacy in human subjects.

Mecanismo De Acción

Dimethylenastron exerts its effects by allosterically inhibiting the ATPase activity of the mitotic kinesin Eg5. This inhibition prevents the proper formation of the bipolar spindle, leading to cell cycle arrest at mitosis and subsequent apoptosis . The compound specifically targets the motor domain of Eg5, reducing the rate of ADP release and disrupting the motor function .

Comparación Con Compuestos Similares

Dimethylenastron is part of a class of Eg5 inhibitors that includes compounds like monastrol, enastron, and vasastrol VS-83 . Compared to these compounds, this compound exhibits higher potency and specificity for Eg5 . For instance:

Monastrol: The first discovered Eg5 inhibitor, but less potent than this compound.

Enastron: More potent than monastrol but still less effective than this compound.

Vasastrol VS-83: Another potent Eg5 inhibitor with similar activity to this compound.

This compound’s unique structural features, such as the hydroxyphenyl group at the C-4 position, contribute to its enhanced activity and specificity .

Actividad Biológica

Dimethylenastron is a selective inhibitor of the mitotic motor kinesin Eg5 (Kif11), which plays a crucial role in spindle assembly during cell division. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to inhibit cancer cell migration and invasion without significantly affecting cell proliferation.

This compound operates primarily by allosterically inhibiting the ATPase activity of Eg5. This inhibition reduces the rate of ADP release, thereby interfering with the motor function of Eg5 essential for proper spindle formation during mitosis. The compound binds to a specific pocket near the ATP/ADP binding site on Eg5, preventing the necessary conformational changes required for its activity.

Key Findings from Research Studies

-

Inhibition of Cancer Cell Migration and Invasion :

- In studies involving human pancreatic cancer cell lines (PANC1, EPP85, BxPC3, CFPAC1, and AsPAC1), this compound demonstrated a concentration-dependent reduction in cell migration and invasion. Notably, at concentrations of 3 and 10 μmol/L, significant suppression was observed after 24 hours without affecting cell proliferation during the same period. Proliferation was only inhibited after 72 hours of treatment .

- Impact on Spindle Assembly :

- Induction of Polyploidy :

Case Studies

- Pancreatic Cancer : A study focused on pancreatic cancer cells highlighted that this compound could inhibit migration and invasion independently of its effects on proliferation. This suggests a potential role for this compound in targeted therapies for aggressive cancers where metastasis is a significant concern .

- Glaucoma Filtration : Another investigation examined the effects of this compound as an adjuvant in glaucoma filtration surgery settings, indicating its broader implications beyond oncology .

Summary Table of Biological Activities

| Activity | Effect | Concentration | Cell Type |

|---|---|---|---|

| Migration Inhibition | Significant reduction | 3-10 μmol/L | PANC1 pancreatic cancer cells |

| Invasion Inhibition | Significant reduction | 3-10 μmol/L | PANC1 pancreatic cancer cells |

| Proliferation Effect | No effect at 24 h; inhibition at 72 h | 3-10 μmol/L | PANC1 pancreatic cancer cells |

| Spindle Assembly Disruption | Increased mitotic cells | 1 μmol/L | HeLa cells |

| Induction of Polyploidy | Increased chromosome numbers | N/A | HeLa cells |

Propiedades

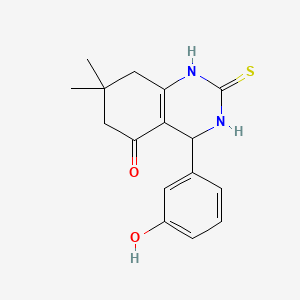

IUPAC Name |

4-(3-hydroxyphenyl)-7,7-dimethyl-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-16(2)7-11-13(12(20)8-16)14(18-15(21)17-11)9-4-3-5-10(19)6-9/h3-6,14,19H,7-8H2,1-2H3,(H2,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUOOPLOUUAYNPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(NC(=S)N2)C3=CC(=CC=C3)O)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469410 | |

| Record name | Eg5 Inhibitor III, Dimethylenastron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863774-58-7 | |

| Record name | Eg5 Inhibitor III, Dimethylenastron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylenastron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.